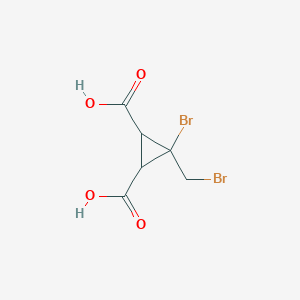
3-Bromo-3-(bromomethyl)cyclopropane-1,2-dicarboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Bromo-3-(bromomethyl)cyclopropane-1,2-dicarboxylic acid is an organic compound with a unique structure featuring a cyclopropane ring substituted with bromine atoms and carboxylic acid groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-3-(bromomethyl)cyclopropane-1,2-dicarboxylic acid typically involves the reaction of α-bromomethyl ketones with aldehydes in the presence of ethyl cyanoacetate and malononitrile. This reaction is carried out under basic conditions using triethylamine (Et3N) as a catalyst, resulting in high yields within a short reaction time .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthetic route mentioned above can be scaled up for industrial applications, provided that the reaction conditions are optimized for larger-scale production.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-3-(bromomethyl)cyclopropane-1,2-dicarboxylic acid undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles, such as amines or thiols.
Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction Reactions: Reduction of the compound can lead to the formation of cyclopropane derivatives with reduced functional groups.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides, typically under basic conditions.
Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products Formed
Substitution Reactions: Products include substituted cyclopropane derivatives with various functional groups.
Oxidation Reactions: Products include oxidized derivatives such as carboxylic acids.
Reduction Reactions: Products include reduced cyclopropane derivatives.
Scientific Research Applications
3-Bromo-3-(bromomethyl)cyclopropane-1,2-dicarboxylic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a precursor for pharmaceuticals.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Bromo-3-(bromomethyl)cyclopropane-1,2-dicarboxylic acid involves its interaction with various molecular targets. The bromine atoms and carboxylic acid groups enable the compound to participate in nucleophilic substitution and other reactions, affecting molecular pathways and biological processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
3-Bromo-2-(bromomethyl)propionic acid: Similar structure but with a propionic acid backbone.
3-Bromo-1-propanol: Contains a bromine atom and a hydroxyl group on a propanol backbone.
Bromopyruvic acid: Features a bromine atom on a pyruvic acid backbone.
Uniqueness
3-Bromo-3-(bromomethyl)cyclopropane-1,2-dicarboxylic acid is unique due to its cyclopropane ring structure, which imparts distinct chemical properties and reactivity compared to other similar compounds. The presence of two bromine atoms and two carboxylic acid groups further enhances its versatility in chemical reactions and applications.
Properties
Molecular Formula |
C6H6Br2O4 |
|---|---|
Molecular Weight |
301.92 g/mol |
IUPAC Name |
3-bromo-3-(bromomethyl)cyclopropane-1,2-dicarboxylic acid |
InChI |
InChI=1S/C6H6Br2O4/c7-1-6(8)2(4(9)10)3(6)5(11)12/h2-3H,1H2,(H,9,10)(H,11,12) |
InChI Key |
YWURKUHKITZMCF-UHFFFAOYSA-N |
Canonical SMILES |
C(C1(C(C1C(=O)O)C(=O)O)Br)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


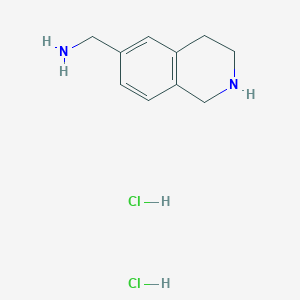
![Benzyl 2-(hydroxymethyl)-6-azaspiro[3.4]octane-6-carboxylate](/img/structure/B13467763.png)
![N-[2-(piperazin-1-yl)ethyl]furan-2-carboxamide hydrochloride](/img/structure/B13467769.png)
![Methyl[(2-methylquinolin-4-yl)methyl]amine dihydrochloride](/img/structure/B13467773.png)
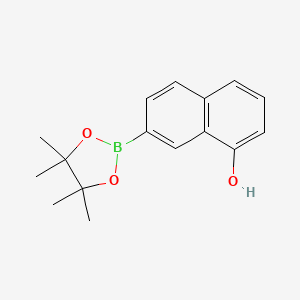
![4-(Trifluoromethyl)-3,5,11-triazatricyclo[6.2.1.0,2,7]undeca-2,4,6-triene](/img/structure/B13467788.png)
![Tert-butyl 2-(bicyclo[1.1.1]pentan-1-yl)acetate](/img/structure/B13467792.png)
![Ethyl 5-amino-2-[(fluorosulfonyl)oxy]benzoate](/img/structure/B13467798.png)

![1-Bromo-3-[1-(trifluoromethyl)cyclobutyl]benzene](/img/structure/B13467812.png)
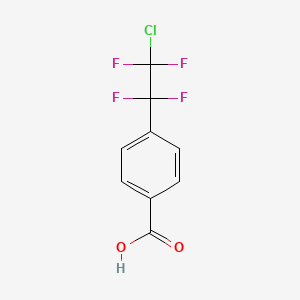
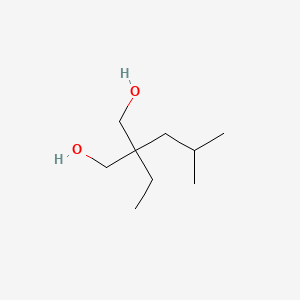
![1-(2,6-Dioxopiperidin-3-yl)-2-oxo-1,2-dihydrobenzo[cd]indole-5-carboxylic acid](/img/structure/B13467823.png)
![Methyl 2-[1-(2-phenylethyl)azetidin-3-yl]acetate](/img/structure/B13467845.png)
